[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone
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Overview
Description
[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a triazole ring, an azetidine ring, and a quinoline moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-1,2,4-triazole.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving suitable amine and halide precursors under controlled conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole or quinoline rings, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and quinoline rings, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDC, DCC
Solvents: Methanol, dichloromethane, acetonitrile
Major Products
Oxidation Products: Oxidized derivatives of the quinoline ring
Reduction Products: Reduced forms of the triazole or quinoline rings
Substitution Products: Substituted derivatives at the triazole or quinoline rings
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone involves its interaction with specific molecular targets. The triazole and quinoline rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxyquinolin-3-yl)methanone
- [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(2-methylquinolin-3-yl)methanone
- [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-ethylquinolin-3-yl)methanone
Uniqueness
The uniqueness of [3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical properties, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-(7-methoxy-2-methylquinolin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-11-17(7-14-5-6-16(26-4)8-18(14)20-11)19(25)23-9-15(10-23)24-13(3)21-12(2)22-24/h5-8,15H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHUIKMXRZZYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N3CC(C3)N4C(=NC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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